molecular formula C20H20BrN3O2 B2630935 (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 313956-76-2

(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B2630935
CAS No.: 313956-76-2
M. Wt: 414.303
InChI Key: JIKVOSVVUJZVQK-ATJXCDBQSA-N
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Description

(2Z)-2-[(4-Bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a synthetic compound based on the 2H-chromene scaffold, a structure recognized for its diverse biological potential in scientific research. The molecule integrates key pharmacophoric features: a 4-bromophenylimino group at the 2-position and a diethylamino electron-donor group at the 7-position. The diethylamino group is a well-known fluorophore, suggesting potential applications in developing fluorescent probes or sensors for visualizing biological processes . Chromene derivatives are extensively investigated for their biological activities. Research on structurally similar halogenated 3-nitro-2H-chromenes has demonstrated potent anti-staphylococcal activity against multidrug-resistant strains like S. aureus and S. epidermidis , with MIC values as low as 1–4 µg/mL, highlighting the chromene scaffold's value in antibacterial development . Furthermore, other 2H-chromene derivatives have been explored as selective inhibitors for cancer-associated carbonic anhydrase isoforms (hCA IX and XII), which are validated targets in hypoxic tumors . The presence of the bromophenyl and diethylamino substituents on this chromene-carboxamide core makes it a compound of significant interest for researchers in medicinal chemistry and chemical biology, particularly for probing new antibacterial strategies and targeted cancer therapies. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)imino-7-(diethylamino)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-3-24(4-2)16-10-5-13-11-17(19(22)25)20(26-18(13)12-16)23-15-8-6-14(21)7-9-15/h5-12H,3-4H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKVOSVVUJZVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)Br)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine reacts with the chromene intermediate.

    Bromination: The bromophenyl group is introduced via an electrophilic aromatic substitution reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the bromophenyl intermediate and an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Amines derived from the reduction of the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the diethylamino group play crucial roles in binding to these targets, while the chromene core provides structural stability and facilitates the overall interaction. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Bromophenyl vs. Chlorophenyl Groups

  • Bromine’s polarizability may also stabilize charge-transfer interactions .
  • Chlorophenyl Analogs : describes compounds with 2-chlorophenyl and 2-chlorobenzylidene groups. Chlorine’s smaller size and lower electronegativity compared to bromine may reduce lipophilicity and alter metabolic stability .

Phenoxyphenyl Substitution

  • (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (): This analog replaces the bromophenyl group with a phenoxyphenyl moiety. The ether linkage introduces flexibility and increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism and Functional Group Impact

Carboxamide vs. Carboxylate Esters

  • Target Compound : The 3-carboxamide group enables hydrogen bonding with biological targets, a critical feature for inhibitor design.
  • Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (): The ester group at the 3rd position reduces hydrogen-bonding capacity but increases lipophilicity, favoring passive diffusion across membranes .

Chromene Ring Modifications

  • 2-Oxo vs. 2-Imino Groups: The target compound’s imino group (C=N) creates a conjugated system distinct from the 2-oxo (C=O) analog in .

Biological Activity

(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This compound's unique structure, featuring a bromophenyl group and a diethylamino moiety, contributes to its biological activity.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 4-bromoaniline with 3-formylchromone. This reaction is usually facilitated by solvents such as acetic acid or ethanol under elevated temperatures to promote imino linkage formation.

Chemical Structure

  • Molecular Formula: C18H19BrN2O3
  • Molecular Weight: 396.26 g/mol

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : The imino group can be reduced to an amine.
  • Substitution : The bromophenyl group can undergo nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the bromophenyl group enhances its binding affinity to target proteins, while the chromene core contributes to its stability and reactivity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against a range of pathogens. It shows promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20Cell cycle arrest at G0/G1 phase

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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